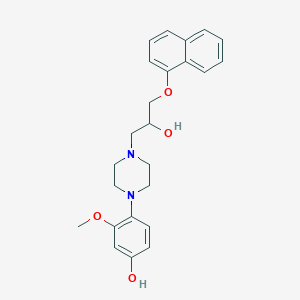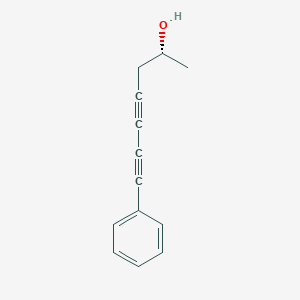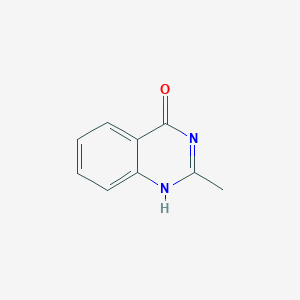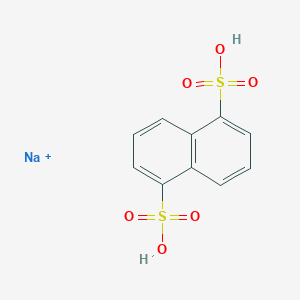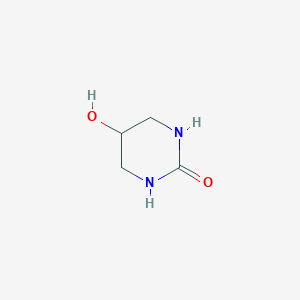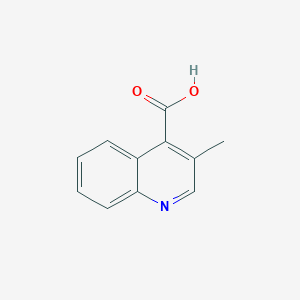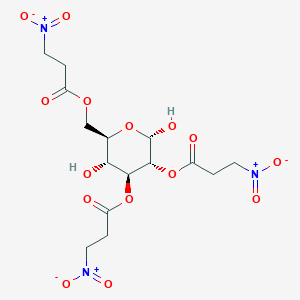![molecular formula C10H8N2O3S B157749 [3,3'-Bipyridine]-5-sulfonic acid CAS No. 1625-80-5](/img/structure/B157749.png)
[3,3'-Bipyridine]-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3'-Bipyridine]-5-sulfonic acid, commonly known as BPS, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields. BPS is a water-soluble, organic compound that belongs to the family of bipyridine derivatives. Its chemical formula is C10H8N2O3S, and its molecular weight is 244.25 g/mol.
Wirkmechanismus
BPS acts as a bidentate ligand, coordinating with metal ions through its pyridine nitrogen atoms. The coordination of BPS with metal ions leads to the formation of stable complexes, which can be used for various applications. The mechanism of action of BPS as a redox mediator involves the transfer of electrons between the analyte and the electrode surface, facilitated by the BPS mediator.
Biochemical and Physiological Effects:
BPS has been shown to have potential biochemical and physiological effects, including antioxidant and anti-inflammatory properties. BPS has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, suggesting potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BPS in lab experiments include its water solubility, stability, and ability to form stable complexes with metal ions. BPS is also relatively inexpensive and readily available. The limitations of using BPS in lab experiments include its potential toxicity and the need for careful handling due to its acidic nature.
Zukünftige Richtungen
There are several future directions for research on BPS, including the development of new synthesis methods, the exploration of its potential applications in catalysis and energy storage, and the investigation of its potential therapeutic effects in various diseases. The use of BPS as a ligand for the synthesis of MOFs is an area of active research, with potential applications in gas storage and separation. The investigation of the potential therapeutic effects of BPS in cancer and neurodegenerative disorders is also an area of active research, with promising results in preclinical studies.
Conclusion:
In conclusion, BPS is a versatile and promising compound that has potential applications in various fields, including analytical chemistry, electrochemistry, material science, and therapeutics. Its unique properties and potential applications make it an attractive target for further research, and its development and application are expected to have a significant impact on various fields of science and technology.
Synthesemethoden
BPS can be synthesized by various methods, including the reaction of 3,3'-bipyridine with sulfuric acid or chlorosulfonic acid. The reaction takes place under acidic conditions, and the resulting product is purified by recrystallization. Another method involves the reaction of 3,3'-bipyridine with sodium sulfite and sodium bisulfite, followed by acidification with sulfuric acid.
Wissenschaftliche Forschungsanwendungen
BPS has been extensively studied for its potential applications in various fields, including analytical chemistry, electrochemistry, and material science. In analytical chemistry, BPS is used as a complexing agent for the determination of various metal ions, such as copper, nickel, and cobalt. In electrochemistry, BPS is used as a redox mediator for the electrochemical detection of various analytes, such as glucose and dopamine. In material science, BPS is used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
Eigenschaften
CAS-Nummer |
1625-80-5 |
|---|---|
Molekularformel |
C10H8N2O3S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
5-pyridin-3-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-16(14,15)10-4-9(6-12-7-10)8-2-1-3-11-5-8/h1-7H,(H,13,14,15) |
InChI-Schlüssel |
TXRQSUPFWXZJTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)S(=O)(=O)O |
Synonyme |
3,3''-BIPYRIDINE-5-SULFONIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



